molecular formula C5H11NO B1346471 3-Methylmorpholine CAS No. 42185-06-8

3-Methylmorpholine

Cat. No. B1346471
CAS RN: 42185-06-8
M. Wt: 101.15 g/mol
InChI Key: SFWWGMKXCYLZEG-UHFFFAOYSA-N
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Description

3-Methylmorpholine is an organic compound with the molecular formula C5H11NO . It is a cyclic tertiary amine and is used as a base catalyst for the generation of polyurethanes and other reactions .


Synthesis Analysis

The synthesis of 3-Methylmorpholine has been reported in the literature. It is produced by the reaction of methylamine and diethylene glycol as well as by the hydrogenolysis of N-formylmorpholine . A recent study also reported the synthesis of ® and (S)-3-chloro-5-(3-methylmorpholino)-4H-1,2,6-thiadiazin-4-ones from 3,5-dichloro-4H-1,2,6-thiadiazin-4-one with ® and (S)-3-methylmorpholines .


Molecular Structure Analysis

The molecular structure of 3-Methylmorpholine consists of a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom . The average mass of the molecule is 101.147 Da and the mono-isotopic mass is 101.084061 Da .


Chemical Reactions Analysis

3-Methylmorpholine is involved in various chemical reactions. For instance, it has been used in the synthesis of substituted morpholines . It is also the precursor to N-methylmorpholine N-oxide, a commercially important oxidant .


Physical And Chemical Properties Analysis

3-Methylmorpholine is a colorless liquid . It has a density of 0.9±0.1 g/cm3, a boiling point of 137.1±15.0 °C at 760 mmHg, and a vapor pressure of 7.1±0.3 mmHg at 25°C . The flash point is 41.3±9.8 °C .

Scientific Research Applications

Lyocell Fiber Production

  • Application : 3-Methylmorpholine (referred to as N-Methylmorpholine-N-oxide or NMMO) is extensively used in the Lyocell process, a modern industrial fiber-making technology. This process involves the dissolution of cellulose in NMMO for the production of Lyocell fibers.
  • Relevance : It's crucial in the production of environmentally friendly fibers, although side reactions and byproduct formation can occur, impacting the quality of fibers and process safety.
  • Sources :
    • Rosenau, Potthast, Sixta, & Kosma (2001) explored the chemistry of side reactions and byproduct formation in the Lyocell process using NMMO/cellulose (Rosenau et al., 2001).
    • Adorjan et al. (2005) studied the impact of carbonyl structures on chromophore formation in NMMO, relevant to the discoloration of fibers in the Lyocell process (Adorjan et al., 2005).

Biodegradation Studies

  • Application : NMMO's biodegradation profile is studied to understand its environmental impact, specifically in wastewater treatment plants.
  • Relevance : Knowing how NMMO degrades can aid in developing more sustainable industrial processes.
  • Source :
    • Meister and Wechsler (2004) demonstrated that activated sludge can be adapted to degrade NMMO efficiently (Meister & Wechsler, 2004).

Thermal and Chemical Stability Analysis

  • Application : Understanding the thermal behavior and chemical stability of NMMO is important for safe industrial applications.
  • Relevance : Knowledge of these properties helps in preventing hazardous situations like thermal runaway reactions.
  • Sources :
    • Potthast et al. (2000) developed methods to quantify NMMO and its main degradation products, providing insights into the stability of NMMO (Potthast et al., 2000).
    • Böhmdorfer et al. (2017) highlighted the risks of thermal runaway reactions in mixtures with NMMO, emphasizing the need for careful handling (Böhmdorfer et al., 2017).

Solvent Properties and Applications

  • Application : NMMO is used as a solvent in various applications, including the dissolution of cellulose and other polymers.
  • Relevance : Its solvent properties are vital for developing new materials and industrial processes.
  • Sources :
    • Virtanen and Maunu (2014) examined the interactions between NMMO and pretreated softwood pulp fibers, highlighting its role as a cellulose solvent (Virtanen & Maunu, 2014).
    • Xu et al. (200

Crystal Structure and Spectroscopic Analysis

  • Application : The crystal structure and spectroscopic properties of NMMO and its derivatives are studied for insights into molecular interactions.
  • Relevance : This research aids in understanding the fundamental properties of NMMO, which can influence its industrial applications.
  • Source :
    • Dega-Szafran et al. (2000) solved the crystal and molecular structure of N-methylmorpholine betaine phosphate, contributing to the understanding of NMMO's structural properties (Dega-Szafran et al., 2000).

Enzymatic Digestibility Enhancement in Biomass

  • Application : NMMO is used in the pretreatment of biomass to enhance its enzymatic digestibility for biofuel production.
  • Relevance : This application is crucial for developing sustainable energy sources.
  • Source :
    • Katinonkul et al. (2012) compared NMMO with other ionic liquids for pretreating oil palm empty fruit bunch to enhance enzymatic digestibility (Katinonkul et al., 2012).

Chemical Synthesis

  • Application : NMMO is utilized in chemical synthesis, such as in the production of various organic compounds.
  • Relevance : Its role in chemical synthesis demonstrates the versatility of NMMO in different industrial applications.
  • Source :
    • Nguyen et al. (2015) showcased the use of NMMO in a redox condensation reaction for the synthesis of 2-aroylbenzothiazoles, indicating its utility in organic synthesis (Nguyen et al., 2015).

Safety And Hazards

3-Methylmorpholine should be handled with care. Avoid all personal contact, including inhalation. Wear protective clothing when there is a risk of exposure. Use it in a well-ventilated area and avoid contact with moisture . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

3-methylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5-4-7-3-2-6-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWWGMKXCYLZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303288
Record name 3-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylmorpholine

CAS RN

42185-06-8
Record name 42185-06-8
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methylmorpholine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
226
Citations
HR Kricheldorf, K Hauser - Macromolecular Chemistry and …, 2001 - Wiley Online Library
Morpholine‐2,5‐dione and D,L‐3‐methylmorpholine‐2,5‐dione were polymerized with 2,2‐dibutyl‐2‐stanna‐1,3‐dioxepane (DSDOP) as initiator with variation of time and monomer/…
Number of citations: 25 onlinelibrary.wiley.com
W Tian, Q Chen, C Yu, J Shen - European Polymer Journal, 2003 - Elsevier
… poly[3-methylmorpholine-2,5-dione] (PMMD) and poly[ethylene glycol] (PEG) blocks, PMMD-b-PEG-b-PMMD, were synthesized via ring-opening polymerization of 3-methylmorpholine-…
Number of citations: 17 www.sciencedirect.com
A Zask, J Kaplan, JC Verheijen… - Journal of medicinal …, 2009 - ACS Publications
… Triazines incorporating (R)-3-methylmorpholine are potent inhibitors of the mammalian target of rapamycin (mTOR) with selectivity over PI3Kα. Bioorganic & Medicinal Chemistry Letters …
Number of citations: 108 pubs.acs.org
DJ Richard, JC Verheijen, K Yu, A Zask - Bioorganic & Medicinal Chemistry …, 2010 - Elsevier
… A number of other bis-(R)-3-methylmorpholine triazines with functionalized phenyl ureas … in the bis-(R)-3-methylmorpholine system was evident on the tetrahydropyran series as well. As …
Number of citations: 27 www.sciencedirect.com
A Balsamo, A Lapucci, B Macchia, F Macchia… - EUROPEAN JOURNAL …, 1978 - arpi.unipi.it
Cis-2-(2,5-dimethoxyphenyl)-3-methylmorpholine-HCl (I) [68718-64-9] and its N-iso-Pr deriv. (II) [68718-68-3] were synthesized and pharmacol. investigated. Neither I nor II possessed …
Number of citations: 5 arpi.unipi.it
MAXJ KALM - The Journal of Organic Chemistry, 1960 - ACS Publications
… prepared by reaction of 2-phenyl-3-methylmorpholine with … ; one which would bypass 2-phenyl-3-methylmorpholine as an … of 2-phenyl-3methylmorpholine with formaldehyde and succin…
Number of citations: 12 pubs.acs.org
B Pasquier, Y El-Ahmad… - Journal of medicinal …, 2015 - ACS Publications
… 15, 20)28 and 29, (38) and 35 and 36 (38) were prepared as shown in Scheme 6 by substitution of the 8-chloro group in intermediates 68–74 with morpholine or (R)-3-methylmorpholine…
Number of citations: 105 pubs.acs.org
RF Velasco, C Guerrero, G Fra, A Moure… - Tetrahedron letters, 2019 - Elsevier
… However, when these conditions were applied to the more sterically hindered 3-methylmorpholine of interest (working initially on the racemate), only around 20% of product was visible …
Number of citations: 2 www.sciencedirect.com
MJ Kalm - Journal of Medicinal Chemistry, 1964 - ACS Publications
… 2-(4-Methoxycyclohexyl)-3-methylmorpholine (50).—Reduction of 15.5 g. (0.075 mole) of 2-(4-… (C) 4-Amino-2-(4-methoxyphenyl)-3-methylmorpholine (41). —This compound was …
Number of citations: 4 pubs.acs.org
Y Feng, C Chen, L Zhang, H Tian, W Yuan - Transactions of Tianjin …, 2012 - Springer
… Homo- and copolymerizations of 3-methylmorpholine-2, 5-dione initiated with a cyclic tin alkoxide[J]. Macromolecular Chemistry and Physics, 2001, 202(7): 1219-1226. …
Number of citations: 13 link.springer.com

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